molecular formula C14H16O2 B2485446 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287279-95-0

3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2485446
CAS RN: 2287279-95-0
M. Wt: 216.28
InChI Key: FHFYHNUVZJFADE-UHFFFAOYSA-N
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Description

3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid, also known as MBPC, is a bicyclic compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied for its biochemical and physiological effects, mechanism of action, and potential applications in the field of medicine. In

Mechanism of Action

The mechanism of action of 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid is not fully understood. It has been suggested that 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to promote the growth of cancer cells. By inhibiting the activity of COX-2, 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has been shown to have anti-inflammatory effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the inflammatory response. 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It has also been shown to have low toxicity and to be well-tolerated in animal studies. However, there are also limitations to the use of 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid in lab experiments. Its mechanism of action is not fully understood, and its potential side effects have not been fully studied.

Future Directions

There are several future directions for the study of 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid. One direction is to further investigate its mechanism of action. It is important to understand how 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid inhibits the activity of COX-2 and to identify other targets that may be involved in its anti-inflammatory and anti-cancer effects. Another direction is to study the potential side effects of 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid. While it has been shown to have low toxicity, further studies are needed to fully understand its safety profile. Finally, further studies are needed to investigate the potential clinical applications of 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid. It has shown promising results in preclinical studies, and further studies are needed to determine its potential as a therapeutic agent for inflammatory diseases and cancer.

Synthesis Methods

3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has been synthesized using various methods, including the reaction of 3-methylbenzyl chloride with bicyclo[1.1.1]pentane-1-carboxylic acid, and the reaction of 3-methylphenylmagnesium bromide with bicyclo[1.1.1]pentane-1-carboxylic acid chloride. The yield of 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid using these methods ranges from 50% to 70%.

Scientific Research Applications

3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-10-3-2-4-11(5-10)6-13-7-14(8-13,9-13)12(15)16/h2-5H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFYHNUVZJFADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

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